molecular formula C15H11N2O2D3 B602600 10,11-Dihydro-10-hydroxycarbazepine-d3 CAS No. 1189917-36-9

10,11-Dihydro-10-hydroxycarbazepine-d3

Cat. No. B602600
M. Wt: 257.31
InChI Key:
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Description

10,11-Dihydro-10-hydroxycarbazepine-d3, also known as monohydroxy carbamazepine (MHC), is a pharmacologically active primary metabolite of oxcarbazepine . It is used as an antiepileptic drug for the treatment of epilepsy and mood disorders .


Synthesis Analysis

10,11-Dihydro-10-hydroxycarbazepine-d3 is rapidly and almost completely converted from oxcarbazepine . It is also known to be a 10-hydroxy derivative and an active metabolite of oxcarbazepine .


Molecular Structure Analysis

The molecular formula of 10,11-Dihydro-10-hydroxycarbazepine-d3 is C15H11D3N2O2 . The IUPAC Standard InChI is InChI=1S/C15H14N2O2/c16-15 (19)17-12-7-3-1-5-10 (12)9-14 (18)11-6-2-4-8-13 (11)17/h1-8,14,18H,9H2, (H2,16,19) .


Chemical Reactions Analysis

10,11-Dihydro-10-hydroxycarbazepine-d3 is reported to inhibit both voltage-gated Na+ and Ca2+ channels, potentiate voltage-gated K+ channels, antagonize adenosine A1 receptors, increase dopaminergic transmission, and inhibit glutamate release .


Physical And Chemical Properties Analysis

The molecular weight of 10,11-Dihydro-10-hydroxycarbazepine-d3 is 257.30 . The IUPAC Standard InChIKey is BMPDWHIDQYTSHX-UHFFFAOYSA-N .

Scientific Research Applications

Enantioselective Pharmacokinetics

  • Research has explored the enantioselective pharmacokinetics of 10‐hydroxycarbazepine, a central nervous system–active metabolite of oxcarbazepine, in humans. The focus has been on understanding the stereoselective pharmacokinetic behavior of this molecule (Volosov et al., 1999).

Environmental Monitoring

  • Studies have utilized polar organic chemical integrative sampling (POCIS) passive samplers to monitor pharmaceutical residues, including 10,11-dihydro-10,11-dihydroxycarbamazepine and its transformation products, in marine environments. This research contributes to assessing environmental and human health risks associated with pharmaceuticals in coastal areas (Martínez Bueno et al., 2016).

Analysis in Wastewater

  • The occurrence and persistence of carbamazepine metabolites, including 10,11-dihydro-10,11-dihydroxy-CBZ, in German and Portuguese wastewater have been investigated. These studies are significant for understanding the environmental impact and treatment effectiveness for pharmaceutical compounds in wastewater systems (Bahlmann et al., 2014).

Metabolic Pathways

  • Research has delved into the metabolic pathways of carbamazepine in humans, particularly focusing on the enzymatic hydrolysis of the 10,11-epoxide, which yields metabolites like trans-10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide. Such studies help in understanding the metabolic fate and therapeutic action of related drugs (Bellucci et al., 1987).

Therapeutic Drug Monitoring

  • Studies have investigated the use of 10-hydroxy-10,11-dihydrocarbazepine concentration in saliva as an alternative to serum for the therapeutic monitoring of oxcarbazepine treatment, highlighting its potential in clinical settings (Miles et al., 2004).

Pharmacokinetics and Drug Interactions

  • Physiologically based pharmacokinetic modeling approaches have been used to study carbamazepine and its metabolites, like 10,11-dihydro-10-hydroxycarbamazepine, to understand drug-drug interaction potentials. This research is crucial for optimizing drug therapy and understanding the interaction of carbamazepine with other medications (Fuhr et al., 2021).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

  • Burkhart, C., et al.: Clin. Exp. Allergy, 32, 1635 (2002)
  • Pearce, R., et al.: Drug Metab. Dispos., 30, 1170 (2002)
  • Naisbitt, D., et al.: Mol. Pharmacol., 63, 732 (2003)
  • Farrell, J., et al.: Br. J. Clin. Pharmacol., 57, 690 (2004)

properties

IUPAC Name

5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-BAVZAHHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661927
Record name 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dihydro-10-hydroxycarbazepine-d3

CAS RN

1189917-36-9
Record name 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydro-10-hydroxycarbazepine-d3
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Reactant of Route 5
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Reactant of Route 6
10,11-Dihydro-10-hydroxycarbazepine-d3

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